molecular formula C8H6N4O3 B8553386 2-Azido-2'-nitroacetophenone

2-Azido-2'-nitroacetophenone

Cat. No.: B8553386
M. Wt: 206.16 g/mol
InChI Key: RIHMTWZEHXABJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-2’-nitroacetophenone is an organic compound that features both azido and nitro functional groups attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-2’-nitroacetophenone typically involves the introduction of azido and nitro groups onto an acetophenone framework. One common method involves the nitration of acetophenone to form 2-nitroacetophenone, followed by azidation to introduce the azido group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the azidation can be performed using sodium azide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for 2-Azido-2’-nitroacetophenone are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Azido-2’-nitroacetophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) in solvents like dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azido-2’-nitroacetophenone involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Azidoacetophenone: Lacks the nitro group, making it less reactive in certain redox reactions.

    2-Nitroacetophenone: Lacks the azido group, limiting its use in click chemistry.

    2-Azido-2’-aminoacetophenone:

Uniqueness

2-Azido-2’-nitroacetophenone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and make it a versatile compound in synthetic chemistry. Its dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-azido-1-(2-nitrophenyl)ethanone

InChI

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-3-1-2-4-7(6)12(14)15/h1-4H,5H2

InChI Key

RIHMTWZEHXABJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-2′-nitroacetophenone (2.69 g, 11.0 mmol) in acetonitrile (20 mL) was cooled to 0° C. under nitrogen and treated with tetrabutylammonium azide (3.29 g, 11.6 mmol, TCI America, Portland, Oreg.) in acetonitrile (20 mL) dropwise. After stirring at room temperature for 30 minutes, the solution was poured into ice water (100 mL) and extracted with diethyl ether (3×30 mL). The extracts were combined, dried over magnesium sulfate, and the volatiles were removed by evaporation under reduced pressure to yield 2.19 g of 2-azido-2′-nitroacetophenone.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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